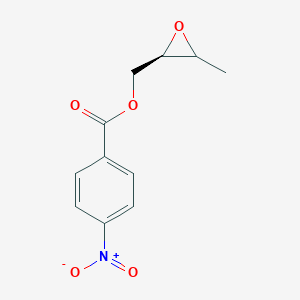

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate

Description

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate (CAS: Not explicitly provided; molecular formula: C₁₂H₁₃NO₅) is a chiral epoxide-containing ester characterized by a 4-nitrobenzoate moiety linked to a methyloxirane group. Its stereochemistry at the oxirane ring (R-configuration) influences its reactivity and biological interactions.

Propriétés

IUPAC Name |

[(2R)-2-methyloxiran-2-yl]methyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-11(7-17-11)6-16-10(13)8-2-4-9(5-3-8)12(14)15/h2-5H,6-7H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBTVFBOTFDPTA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106268-96-6 | |

| Record name | (R)-(-)-2-Methylglycidyl 4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106268-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-(-)-2-Methylglycidyl 4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

The primary targets of (2R)-(-)-2-Methylglycidyl 4-nitrobenzoateIt’s known that nitrobenzoate compounds often interact with bacterial enzymes involved in nitrobenzoate degradation.

Mode of Action

The exact mode of action of (2R)-(-)-2-Methylglycidyl 4-nitrobenzoateIt’s known that nitrobenzoate compounds can undergo reductive pathways, with the reduction of a nitro group to an amino group.

Biochemical Pathways

The specific biochemical pathways affected by (2R)-(-)-2-Methylglycidyl 4-nitrobenzoateIt’s known that nitrobenzoate compounds can be metabolized via reductive pathways in bacteria.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2R)-(-)-2-Methylglycidyl 4-nitrobenzoateThe compound is a solid at room temperature and has a melting point of 60-62 °c. These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of (2R)-(-)-2-Methylglycidyl 4-nitrobenzoateIt’s known that the compound can be used as a starting material in the total synthesis of leukotriene b4, which is a potent mediator of inflammation.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (2R)-(-)-2-Methylglycidyl 4-nitrobenzoateIt’s known that the compound should be stored at 2-8°c, suggesting that temperature could affect its stability.

Activité Biologique

(R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C11H11NO5

- Molecular Weight : 237.21 g/mol

- CAS Number : 106268-96-6

- Purity : Typically around 95%

- Physical State : Solid at room temperature, with a melting point of 60-62 °C .

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Target Interaction : Nitrobenzoate derivatives often interact with bacterial enzymes involved in nitrobenzoate degradation, which may lead to antimicrobial effects.

- Reductive Pathways : The compound can undergo reductive pathways where the nitro group is reduced to an amino group, potentially altering its biological efficacy.

- Vascular Effects : Similar nitrobenzoate compounds have been shown to impair vascular development in zebrafish models by disrupting VEGF/VEGFR2 signaling pathways, suggesting potential applications in antiangiogenic therapies .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not extensively documented; however, it is known to be stable under specific storage conditions (ideally between 2-8 °C).

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Nitrobenzoate derivatives have demonstrated antimicrobial properties against various pathogens. The specific efficacy of this compound against particular bacteria or fungi remains an area for further research .

- Anticancer Potential : Nitrobenzoate compounds have been linked to anticancer activities by inhibiting tumor cell proliferation and inducing apoptosis. The exact role of this compound in these processes requires further investigation .

Case Study 1: Antimicrobial Efficacy

A study evaluated several nitrobenzoate derivatives for their antimicrobial properties. Results indicated that certain derivatives exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could be effective in similar contexts.

Case Study 2: Antiangiogenic Activity

In a recent investigation using zebrafish models, a related nitrobenzoate compound was shown to disrupt vascular development by inhibiting gene expression associated with angiogenesis. This finding highlights the potential for this compound as a candidate for further studies targeting vascular-related pathologies .

Summary Table of Biological Activities

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Findings :

Structural Analogs with Modified Ester Groups

(2S,3R)-3-(Benzyloxymethyl)oxirane-2-methanol 4-Nitrobenzoate

- Structure: Features a benzyloxymethyl group instead of methyloxirane (Molecular formula: C₁₈H₁₇NO₇).

- Properties: The bulkier benzyl group may reduce solubility in polar solvents compared to the target compound.

(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl benzoate

- Structure : Contains a lactone ring and dual benzoate groups (Molecular formula: C₂₀H₁₈O₇; MW: 370.4).

- Safety data indicate low acute toxicity, similar to other benzoate esters .

Physicochemical Properties

| Compound | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate | 267.24 | 1.8 | <1 (low) |

| (5-Formylfuran-2-yl) methyl 4-nitrobenzoate | 285.23 | 2.1 | <1 (low) |

| (2S,3R)-3-(Benzyloxymethyl)oxirane-2-methanol 4-nitrobenzoate | 359.33 | 3.5 | <0.1 (very low) |

Trends :

- Lipophilicity : Increases with larger substituents (e.g., benzyloxymethyl), reducing water solubility.

- Nitro Group Impact : The electron-withdrawing nitro group stabilizes the ester but reduces hydrogen-bonding capacity, as seen in cholinesterase inhibition studies .

Méthodes De Préparation

Chiral Epoxidation of Methylallyl Alcohol

Methylallyl alcohol undergoes enantioselective epoxidation using cumene hydroperoxide (CHP) as the oxidizing agent in the presence of a titanium(IV) isopropoxide and (+)-diisopropyl L-tartrate catalyst system. Critical parameters include:

-

Catalyst loading : 5.0–6.0 mol% titanium(IV) isopropoxide and 6.0 mol% (+)-diisopropyl L-tartrate.

-

Solvent : Dichloromethane, dried via azeotropic distillation to ≤60 ppm water content.

The reaction achieves >93% conversion to (S)-(2-methyloxiran-2-yl)methanol (INT-1) within 18–24 hours.

Sulfonate Ester Formation

The epoxide intermediate (INT-1) is reacted with 4-nitrobenzenesulfonyl chloride under controlled conditions:

-

Base : Triethylamine (1.1 equiv.) and 4-dimethylaminopyridine (6.0 mol%).

-

Temperature : −15°C to −5°C to prevent epoxide ring-opening.

-

Quenching : Trimethylphosphite (0.45 equiv.) eliminates excess CHP prior to sulfonylation.

This step yields this compound with >97% purity after crystallization from n-butanol/heptane.

Catalytic and Process Optimization

Enantiomeric Control

The chiral tartrate ligand induces the (R)-configuration via a Sharpless-type asymmetric epoxidation mechanism. Key factors include:

Azeotropic Drying

Moisture control is critical for catalyst activity. Dichloromethane is distilled azeotropically to reduce water content to <60 ppm, preventing titanium hydrolysis.

Precursor Synthesis: 4-Nitrobenzoic Acid Derivatives

The 4-nitrobenzoate moiety is typically derived from 4-nitrobenzoic acid, synthesized via:

Q & A

Q. What are the recommended methods for synthesizing (R)-(2-Methyloxiran-2-yl)methyl 4-nitrobenzoate in a laboratory setting?

The compound can be synthesized via esterification between 4-nitrobenzoic acid derivatives and epoxide-containing alcohols. A typical approach involves:

- Activating 4-nitrobenzoic acid using coupling agents (e.g., DCC or EDCI) in anhydrous solvents like DMF or THF.

- Reacting the activated acid with (R)-2-methyloxiran-2-yl methanol under inert conditions.

- Purification via column chromatography or recrystallization. Key challenges include preserving stereochemical integrity during the reaction, requiring strict control of reaction temperature and exclusion of moisture .

Q. How can the stereochemical configuration of the epoxide group be confirmed experimentally?

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL (for refinement) and SHELXS (for solution), which are optimized for small-molecule crystallography .

- Chiral HPLC or NMR : Compare retention times or splitting patterns with enantiopure standards. For NMR, use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Store in airtight containers under inert gas (e.g., argon) at room temperature, away from light and oxidizing agents.

- Decomposition risks : Thermal degradation releases toxic NOₓ gases; avoid temperatures >150°C .

Advanced Research Questions

Q. How can computational modeling predict hydrogen-bonding patterns in the crystal lattice of this compound?

- Use graph-set analysis (as described by Etter’s methodology) to identify recurring hydrogen-bond motifs (e.g., R₂²(8) rings or C(6) chains).

- Pair this with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize molecular geometry and simulate intermolecular interactions .

Q. What strategies mitigate competing side reactions during esterification (e.g., epoxide ring opening)?

- Catalytic control : Use mild Lewis acids (e.g., ZnCl₂) to activate the carboxylic acid without destabilizing the epoxide.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates while minimizing nucleophilic attack on the epoxide.

- Temperature modulation : Maintain reactions at 0–25°C to suppress thermal ring-opening pathways .

Q. How does the compound’s electronic structure influence its reactivity in nucleophilic substitution reactions?

- The electron-withdrawing 4-nitrobenzoate group increases electrophilicity at the ester carbonyl, facilitating nucleophilic acyl substitution.

- The epoxide’s strained ring enhances susceptibility to ring-opening reactions with nucleophiles (e.g., amines, thiols).

- UV-Vis spectroscopy and cyclic voltammetry can quantify electron-withdrawing effects .

Q. What analytical techniques resolve discrepancies in reported melting points or spectral data?

- DSC/TGA : Perform differential scanning calorimetry to verify melting points and detect polymorphic transitions.

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and purity (>95% by LC-MS).

- Cross-validate NMR data : Compare ¹H/¹³C NMR shifts with literature (e.g., δ ~8.2 ppm for aromatic protons in 4-nitrobenzoate) .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 8.2–8.4 (d, 2H, Ar-H), δ 4.5–4.7 (m, 2H, CH₂-O) | |

| IR (KBr) | 1725 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | |

| X-ray | Space group P2₁2₁2₁, Z = 4 |

Q. Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Prevents epoxide degradation |

| Solvent | Anhydrous DMF | Enhances coupling efficiency |

| Catalyst | EDCI/DMAP | 85–90% yield |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.